molecular formula C22H28N2O3S B11511433 2-(benzylsulfanyl)-4-nitro-N-octylbenzamide

2-(benzylsulfanyl)-4-nitro-N-octylbenzamide

Cat. No.: B11511433
M. Wt: 400.5 g/mol
InChI Key: SIBUBLABMJANOI-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-4-nitro-N-octylbenzamide is an organic compound that features a benzylsulfanyl group, a nitro group, and an octylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-4-nitro-N-octylbenzamide typically involves multiple steps. One common method starts with the nitration of a benzylsulfanyl compound to introduce the nitro group. This is followed by the formation of the octylbenzamide moiety through an amide coupling reaction. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amide coupling processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-4-nitro-N-octylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(benzylsulfanyl)-4-nitro-N-octylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-4-nitro-N-octylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. These interactions can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)-4-nitro-N-hexylbenzamide
  • 2-(benzylsulfanyl)-4-nitro-N-decylbenzamide
  • 2-(benzylsulfanyl)-4-nitro-N-dodecylbenzamide

Uniqueness

2-(benzylsulfanyl)-4-nitro-N-octylbenzamide is unique due to its specific combination of functional groups and the length of the octyl chain. This combination imparts distinct physical and chemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .

Properties

Molecular Formula

C22H28N2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

2-benzylsulfanyl-4-nitro-N-octylbenzamide

InChI

InChI=1S/C22H28N2O3S/c1-2-3-4-5-6-10-15-23-22(25)20-14-13-19(24(26)27)16-21(20)28-17-18-11-8-7-9-12-18/h7-9,11-14,16H,2-6,10,15,17H2,1H3,(H,23,25)

InChI Key

SIBUBLABMJANOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])SCC2=CC=CC=C2

Origin of Product

United States

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